2-(3-Methylphenyl)benzonitrile
Description
2-(3-Methylphenyl)benzonitrile is a benzonitrile derivative featuring a methyl-substituted phenyl ring at the 2-position. This compound is part of a broader class of nitrile-containing aromatic molecules, which are widely studied for their applications in medicinal chemistry, materials science, and catalysis. The methyl group at the 3-position of the pendant phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRDALNSYHNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the desired nitrile compound. The reaction typically proceeds under mild conditions, with the temperature maintained around 80-100°C.
Another method involves the dehydration of 3-methylbenzamide using dehydrating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction also requires controlled conditions to ensure the complete conversion of the amide to the nitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the ammoxidation of 3-methylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically at elevated temperatures (around 400-450°C). The resulting nitrile is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)benzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Cytotoxicity of Benzonitrile Derivatives
| Compound | Substituent | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. T47D |
|---|---|---|---|
| 1c | 3-Chlorophenyl | 0.12 | 0.25 |
| 1h | 4-Methoxyphenyl | 0.18 | 0.10 |
| Etoposide (Reference) | - | 0.15 | 0.20 |
Antiviral Activity (SARS-CoV-2 Mpro Inhibition)
Benzonitrile-based inhibitors of SARS-CoV-2 main protease (Mpro) highlight the role of substituents in antiviral efficacy:
- Compound 5 : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3′-bipyridin]-5-yl)benzonitrile showed moderate activity (IC50 = 1.2 μM) .
- Compound 26 : Replacing the propyl group in Compound 5 with a cyclopropylmethoxy group improved potency (IC50 = 0.8 μM), likely due to enhanced hydrophobic interactions .
- This compound lacks the extended bipyridine scaffold of Compounds 5 and 26, but the methyl group could stabilize π-π interactions in enzyme binding pockets.
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with electron-withdrawing groups (EWGs) and π-conjugated systems exhibit strong NLO responses:
- (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A): Demonstrated a second harmonic generation (SHG) efficiency 10× that of urea due to furan’s electron-donating nature .
- (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile (B): Higher hyperpolarizability than A, attributed to benzofuran’s extended conjugation .
- This compound may exhibit weaker NLO activity due to the absence of vinyl linkers and EWGs like cyano groups in positions critical for charge transfer .
Antioxidant and Binding Properties
Ferrocene-functionalized benzonitriles demonstrate radical-scavenging activity:
- 2-(Ferrocenylmethylamino)benzonitrile: Exhibited a binding constant (K) of 1.5 × 10⁴ M⁻¹ with DPPH radicals, comparable to ascorbic acid .
- 3-(Ferrocenylmethylamino)benzonitrile: Lower binding affinity (K = 0.9 × 10⁴ M⁻¹) due to steric hindrance at the 3-position .
- This compound lacks the redox-active ferrocene moiety, suggesting minimal antioxidant activity unless modified with metal-coordinating groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
